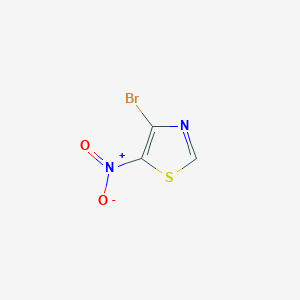

4-Bromo-5-nitrothiazole

描述

Significance of the Thiazole (B1198619) Ring System in Chemical Sciences

The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govijpsjournal.com This structural motif is present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. fabad.org.trresearchgate.net Its unique electronic properties and the ability to participate in various chemical reactions make it a valuable scaffold in drug discovery and materials science. nih.govijpsjournal.com The thiazole nucleus is a key component of vitamin B1 (thiamine) and is found in numerous pharmaceuticals, including antibiotics like penicillin, anticancer agents, and anti-inflammatory drugs. researchgate.netijper.org The versatility of the thiazole ring allows for modifications at its various positions, leading to the development of novel compounds with tailored properties. nih.govanalis.com.my

Overview of Halogenation and Nitration in Heterocyclic Chemistry

Halogenation and nitration are fundamental electrophilic substitution reactions in organic chemistry, frequently employed to modify aromatic and heterocyclic compounds. organicchemistrytutor.comunacademy.com Halogenation involves the introduction of one or more halogen atoms (F, Cl, Br, I) onto the heterocyclic ring, which can significantly alter the compound's reactivity and biological activity. unacademy.com Nitration, the introduction of a nitro group (-NO2), is another crucial functionalization reaction. organicchemistrytutor.com The nitro group is a strong electron-withdrawing group, which deactivates the ring towards further electrophilic substitution but activates it for nucleophilic substitution. msu.eduresearchgate.net Both halogenation and nitration are powerful tools for the synthesis of a diverse range of substituted heterocycles with potential applications in various fields of chemistry. unacademy.comgla.ac.uk

Historical Context and Evolution of Research on Substituted Thiazoles

The study of thiazole chemistry dates back to the late 19th century with the pioneering work of Hantzsch and Hofmann. ijper.org Since then, research on thiazole and its derivatives has expanded exponentially. analis.com.my Early investigations focused on the synthesis and basic reactivity of the thiazole ring. Over the years, with the discovery of the thiazole moiety in important biological molecules like thiamine, research efforts intensified, leading to the development of numerous synthetic methodologies for the preparation of substituted thiazoles. ijper.orgtandfonline.com The continuous exploration of halogenated and nitrated thiazoles has been driven by the quest for new pharmaceuticals and functional materials, with each new derivative offering the potential for novel applications. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-nitro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)9-1-5-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVUSUQMGFTQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Reactivity of 4 Bromo 5 Nitrothiazole

The synthesis of 4-bromo-5-nitrothiazole is a multi-step process that typically begins with a suitable thiazole (B1198619) precursor. One common strategy involves the nitration of a brominated thiazole or the bromination of a nitrated thiazole. The specific reaction conditions, such as the choice of reagents and solvents, are critical for achieving the desired product with good yield and purity.

For instance, the nitration of 4-bromothiazole (B1332970) can be carried out using a mixture of nitric acid and sulfuric acid. google.com The strongly acidic conditions facilitate the formation of the nitronium ion (NO2+), the electrophile that attacks the thiazole ring. The position of nitration is influenced by the directing effects of the bromine atom and the thiazole ring itself.

Alternatively, the synthesis can proceed through the diazotization of an amino-nitrothiazole followed by a Sandmeyer-type reaction. For example, 2-amino-5-nitrothiazole (B118965) can be diazotized and subsequently treated with a copper(I) bromide solution to introduce the bromine atom at the 2-position, yielding 2-bromo-5-nitrothiazole (B146120). researchgate.net While this example illustrates a general strategy, specific synthetic routes to this compound would require tailored starting materials and reaction sequences.

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing nitro group and the labile bromine atom. The nitro group at the 5-position significantly activates the thiazole ring towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This makes the bromine atom at the 4-position susceptible to displacement by a variety of nucleophiles.

Common nucleophilic substitution reactions involving this compound include:

Amination: Reaction with primary or secondary amines to yield 4-amino-5-nitrothiazole derivatives.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to produce 4-alkoxy- or 4-aryloxy-5-nitrothiazoles.

Thiolation: Reaction with thiols or thiolates to form 4-thioether-5-nitrothiazole derivatives.

These reactions are valuable for the construction of more complex molecules with potential biological activities or for use as intermediates in further synthetic transformations. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Studies of 4 Bromo 5 Nitrothiazole

Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring in 4-bromo-5-nitrothiazole is activated towards nucleophilic attack by the electron-withdrawing nature of the nitro group. This activation facilitates substitution reactions at different positions on the ring.

Nucleophilic Aromatic Substitution of the Bromine Atom

The bromine atom at the 4-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature in the synthesis of various substituted thiazole derivatives. nih.govmdpi.com The electron-withdrawing effect of the adjacent nitro group makes the carbon atom to which the bromine is attached electrophilic, thus promoting attack by nucleophiles.

In a related compound, 4-bromo-5-nitrophthalonitrile, the bromine atom is noted to be substituted first in nucleophilic aromatic substitution reactions. researchgate.net This highlights the high mobility of the bromine atom as a leaving group, a principle that can be extended to this compound. The general mechanism for SNAr reactions involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the bromide ion to yield the substituted product. nih.gov

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group at the 5-position of the thiazole ring can be chemically transformed, most commonly through reduction, to an amino group. wikipedia.org This transformation is a pivotal step in the synthesis of various aminothiazole derivatives, which are precursors to compounds with a wide range of applications. mdpi.comresearchgate.net

Common reducing agents for converting aromatic nitro compounds to amines include metals in acidic media (e.g., tin and hydrochloric acid), catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrazine), and sodium hydrosulfite. wikipedia.orgscispace.com The resulting 4-bromo-5-aminothiazole can then undergo further reactions, such as acylation or diazotization, to create a diverse library of thiazole derivatives. mdpi.com The reduction of the nitro group significantly alters the electronic properties of the thiazole ring, making it more electron-rich and influencing the reactivity of the bromine atom.

Competitive Reaction Pathways: Bromine Replacement vs. Ring Attack

In the reactions of this compound with nucleophiles, there can be competition between the substitution of the bromine atom and attack on the thiazole ring itself, which could lead to ring-opening. The outcome of the reaction is often dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

In a similar system, 4-bromo-5-nitrophthalonitrile, a high degree of chemoselectivity is observed, with the bromine atom being substituted preferentially over the nitro group. researchgate.net For 2-bromo-5-nitrothiazole (B146120), studies on dissociative electron attachment have shown that while the formation of Br⁻ and NO₂⁻ anions occurs, the predominant reaction channels involve the abstraction of bromine and the nitro group as neutral radicals, which is accompanied by the opening of the thiazole ring. aip.orgnih.gov This suggests that under certain conditions, pathways leading to the cleavage of the thiazole ring can be competitive with simple substitution. The relatively weak C-S bond in the thiazole ring can facilitate such ring-opening reactions. nih.gov

Dissociative Electron Attachment Processes

The study of how molecules interact with low-energy electrons is crucial for understanding radiation damage in biological systems and for developing new radiosensitizers. This compound exhibits significant activity in this regard.

Low-Energy Electron-Induced Fragmentation Pathways

When this compound interacts with low-energy electrons (0-12 eV), it undergoes dissociative electron attachment (DEA). aip.org This process begins with the capture of an electron to form a transient negative ion (TNI). mdpi.com The TNI is often unstable and can fragment into an anion and one or more neutral radical species. mdpi.com

For 2-bromo-5-nitrothiazole, a related isomer, experimental and computational studies have shown that the presence of the bromine and nitro groups significantly enhances its ability to capture electrons and opens up numerous dissociation channels. aip.orgnih.gov While the parent anion can be detected, dissociative pathways are dominant, even at near 0 eV electron energies. aip.org A notable fragmentation pathway involves the opening of the thiazole ring, which is attributed to the inherent weakness of the C-S bond. aip.orgnih.gov This contrasts with the behavior of the native thiazole molecule, which is much less susceptible to degradation by low-energy electrons. nih.gov

Formation of Anionic Fragments (e.g., Br⁻, NO₂⁻)

During the dissociative electron attachment process with this compound, various anionic fragments are formed. The most prominent among these are the bromide anion (Br⁻) and the nitrite (B80452) anion (NO₂⁻). aip.org

In studies of the similar molecule 2-bromo-5-nitrothiazole, the formation of Br⁻ and NO₂⁻ has been directly observed. aip.orgnih.gov However, it is interesting to note that these are not always the most dominant negatively charged species formed. Instead, reaction channels that lead to the abstraction of Br and NO₂ as neutral radicals, accompanied by the opening of the thiazole ring, can prevail. aip.orgnih.gov The formation of Br⁻ is a major channel in the electron-induced decomposition of other brominated and nitrated aromatic compounds as well. researchgate.net The relative yields of these anionic fragments are dependent on the energy of the incident electron, with different resonance energies leading to different fragmentation patterns. aip.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound, particularly its degradation, are crucial for understanding its reactivity profile. In studies of the closely related 2-bromo-5-nitrothiazole, the efficiency of fragment anion formation has been measured as a function of the initial electron energy. nih.gov This provides valuable data on the kinetics of the dissociation process.

For instance, the kinetic energy distributions of the resulting Br⁻ and NO₂⁻ ions have been determined, shedding light on the dynamics of the bond-breaking events. nih.gov These experiments, supported by quantum chemical calculations, have helped to map out the reaction energies for various dissociation pathways. nih.gov The thermodynamic data derived from these calculations provide a deeper understanding of the feasibility and energetics of different degradation routes, including those that lead to the cleavage of the thiazole ring.

The table below summarizes the key reactive species and their roles in the degradation of the thiazole ring structure.

| Reactive Species/Condition | Role in Degradation | Supporting Evidence |

| Low-energy electrons | Initiate dissociative electron attachment, leading to fragmentation. | High cross-section for dissociative electron attachment observed. nih.gov |

| Transient Negative Ion | Unstable intermediate that undergoes fragmentation. | Formation is a key step in the electron-driven reaction mechanism. nih.gov |

| Bromine Radical (Br•) | A primary product of dissociation. | Abstraction of neutral Br radical is a prevalent reaction channel. nih.gov |

| Nitro Radical (NO₂•) | A primary product of dissociation. | Abstraction of neutral NO₂ radical is a prevalent reaction channel. nih.gov |

Spectroscopic Characterization of 4 Bromo 5 Nitrothiazole

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides insight into the functional groups and bonding within a molecule by probing its vibrational modes. For 4-bromo-5-nitrothiazole, characteristic vibrations would be expected for the thiazole (B1198619) ring, as well as for the bromo and nitro substituents.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound is publicly available. Hypothetically, the spectrum would display characteristic absorption bands for the C-Br stretching, the symmetric and asymmetric stretching of the NO₂ group, and the various stretching and bending modes of the thiazole ring (C=N, C-S, C-H). The precise frequencies of these bands are influenced by the electronic effects of the substituents and their positions on the ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, no experimental FT-Raman spectrum for this compound has been found in the public domain. FT-Raman spectroscopy would complement FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak in the infrared spectrum. The C-Br and the symmetric NO₂ stretching vibrations would be expected to be prominent in the Raman spectrum.

Characteristic Vibrational Modes of Bromo and Nitro Substituents

In the absence of specific data for this compound, the expected regions for the key vibrational modes can be estimated based on data for related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 |

| C-Br | Stretch | 500 - 600 |

Note: These are general ranges and the actual values for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal corresponding to the proton at the 2-position of the thiazole ring. The chemical shift of this proton would be significantly influenced by the electron-withdrawing effects of the adjacent nitrogen atom in the ring and the nearby bromo and nitro substituents. Without experimental data, the exact chemical shift cannot be reported.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide signals for the three carbon atoms in the thiazole ring. The chemical shifts of these carbons would be highly dependent on their electronic environment, which is dictated by the electronegative nitrogen and sulfur atoms of the ring, as well as the bromo and nitro groups. The carbon bearing the nitro group (C5) and the carbon bearing the bromine atom (C4) would likely be the most deshielded. No experimental ¹³C NMR data is currently available.

Elucidation of Structural Isomers and Purity Assessment

The unambiguous identification of this compound is critical due to the potential for structural isomerism. The positions of the bromo and nitro groups on the thiazole ring can vary, leading to different compounds with the same molecular formula (C₃HBrN₂O₂S) and molecular weight, such as 2-bromo-5-nitrothiazole (B146120) and 5-bromo-4-nitrothiazole. bldpharm.comsigmaaldrich.comnist.gov Spectroscopic techniques are essential for distinguishing between these isomers.

Purity assessment is commonly performed using chromatographic methods coupled with spectroscopy. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can separate this compound from starting materials, byproducts, and isomeric impurities. bldpharm.comlabproinc.com Commercial sources often report purity levels of 97% or 98%, determined by these methods. labproinc.comsigmaaldrich.com The retention time in a chromatographic run provides a key data point for identification and purity checks.

Table 1: Comparison of this compound and its Isomers

| Property | This compound | 2-Bromo-5-nitrothiazole | 5-Bromo-4-nitrothiazole |

|---|---|---|---|

| CAS Number | Not explicitly found | 3034-48-8 sigmaaldrich.comnist.gov | 1522380-30-8 bldpharm.com |

| Molecular Formula | C₃HBrN₂O₂S | C₃HBrN₂O₂S nist.gov | C₃HBrN₂O₂S bldpharm.com |

| Molecular Weight | ~209.02 g/mol | 209.02 g/mol sigmaaldrich.com | 209.02 g/mol bldpharm.com |

| Melting Point | Data not available | 85-88 °C sigmaaldrich.comsigmaaldrich.com | Data not available |

Note: Data for this compound is less commonly reported than for its 2,5-isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The nitro group (-NO₂) and the thiazole ring are chromophores that contribute to the UV-Vis spectrum of this compound. While specific spectral data for this compound is not widely published, related nitroaromatic compounds are known to absorb in the UV region. The technique is valuable for quantitative analysis and for monitoring reactions involving the chromophoric parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is distinctive due to its characteristic isotopic pattern (⁵¹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula with high confidence. nih.gov This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. nih.gov For this compound, HRMS would confirm the elemental composition of C₃HBrN₂O₂S by matching the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Theoretical HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (Da) |

|---|---|

| [C₃H⁷⁹BrN₂O₂S]⁺ | 208.8918 |

Note: These values are calculated based on the most abundant isotopes of each element.

Computational and Theoretical Investigations of 4 Bromo 5 Nitrothiazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular structures, energies, and various other properties. For molecules like 4-bromo-5-nitrothiazole, these calculations are performed to elucidate its intrinsic electronic features and vibrational behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry and electronic properties of molecules. For the related compound 2-bromo-5-nitrothiazole (B146120) (BNT), DFT calculations have been utilized to understand its structural and electronic characteristics. researchgate.netnih.gov These studies involve optimizing the molecule's geometry to find its most stable conformation, which corresponds to the minimum energy on the potential energy surface.

The electronic structure, encompassing the distribution of electron density and molecular orbitals, is also a key output of DFT calculations. mdpi.com This information helps in understanding the molecule's reactivity, stability, and spectroscopic properties. The analysis of the electronic structure provides a foundational understanding of how the molecule will interact with other chemical species.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For studies on the related 2-bromo-5-nitrothiazole, the B3LYP functional combined with the 6-311++G(d,p) basis set has been employed. nih.govresearchgate.net This combination is known to provide a good balance between computational cost and accuracy for many organic molecules. The B3LYP is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory. The 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in the shape of the orbitals. The careful selection and evaluation of these computational parameters are critical for obtaining reliable and predictive results.

Table 1: Example of Basis Set and Functional Used in DFT Calculations

| Parameter | Selection | Purpose |

|---|---|---|

| Functional | B3LYP | Approximates the exchange-correlation energy, balancing accuracy and computational efficiency. |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the molecular orbitals, including diffuse and polarization functions for improved accuracy. |

Harmonic vibrational frequency analysis is a standard computational procedure performed after a geometry optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also predicts the vibrational spectrum of the molecule, which can be compared with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.gov

For the analogous 2-bromo-5-nitrothiazole, the fundamental vibrational modes have been assigned and analyzed using DFT calculations. nih.gov The computed wavenumbers are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. scirp.org This comparative analysis allows for a detailed understanding of the molecule's vibrational properties, linking specific atomic motions to observed spectral peaks. scirp.org

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Nitroaromatic System

| Vibrational Mode | Calculated (Scaled) | Experimental (FTIR/Raman) | Assignment |

|---|---|---|---|

| ν(C-H) | ~3100 | ~3090 | C-H stretching |

| **ν_as(NO₂) ** | ~1530 | ~1533 | Asymmetric NO₂ stretching |

| **ν_s(NO₂) ** | ~1350 | ~1354 | Symmetric NO₂ stretching |

| ν(C-Br) | ~650 | ~645 | C-Br stretching |

Note: This table is illustrative and based on typical values for related compounds.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy is related to its electron affinity and ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For compounds like 2-bromo-5-nitrothiazole, the HOMO-LUMO gap has been calculated to provide insights into its electronic properties and reactivity. nih.gov

Table 3: Frontier Molecular Orbital (FMO) Properties

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic site). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic site). |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A larger gap indicates higher stability and lower chemical reactivity. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, etc.). wikipedia.org This method allows for the investigation of charge distribution and intramolecular interactions, such as hyperconjugation. nih.gov NBO analysis quantifies the delocalization of electron density from filled "donor" NBOs to empty "acceptor" NBOs, providing insight into the stability arising from these interactions. wikipedia.orgijnc.ir

Natural Localized Molecular Orbitals (NLMOs) are semi-localized orbitals that are derived from the NBOs. wisc.edu An NLMO is composed primarily of its parent NBO, with smaller contributions from other NBOs, representing the "delocalization tail". wisc.eduwisc.edu The analysis of NBOs and NLMOs has been applied to molecules like 2-bromo-5-nitrothiazole to interpret intramolecular contacts and understand the nature of the chemical bonds within the molecule. nih.gov This provides a detailed view of the electronic structure that goes beyond the classical Lewis representation. wikipedia.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the computational and theoretical investigations of this compound. The explicit and detailed information required by the provided outline is not present in the public domain for this specific chemical compound.

Specifically:

Electrostatic Potential Surface Analysis: While computational chemistry methods like Density Functional Theory (DFT) can be used to model the electrostatic potential of this compound, published studies containing this specific analysis could not be located.

Theoretical Reaction Pathway Prediction (Anion Formation, Dissociation, and Energetics): Detailed computational studies outlining anion formation, dissociation pathways, and the energetics of bromine and nitro group abstraction are not available for this compound.

Molecular Dynamics Simulations and Conformational Analysis: No specific molecular dynamics simulations or detailed conformational analyses for this compound have been published in the available literature.

It is important to note that extensive research of this nature, including detailed analysis of anion dissociation pathways and reaction energetics, does exist for the closely related isomer, 2-Bromo-5-nitrothiazole . aip.orgaip.orgnih.govresearchgate.net However, due to the strict instruction to focus solely on this compound, this information cannot be substituted.

Therefore, the creation of a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound is not feasible at this time due to the absence of the necessary source data.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in Heterocyclic Synthesis

The structural arrangement of 4-bromo-5-nitrothiazole, featuring a reactive bromine atom and an electron-withdrawing nitro group on a thiazole (B1198619) core, renders it a valuable precursor in the synthesis of more complex heterocyclic frameworks. This versatility is primarily exploited in the construction of fused and annulated thiazole systems and through various functional group interconversions.

Construction of Fused and Annulated Thiazole Systems

The strategic positioning of the bromo and nitro substituents on the thiazole ring allows for sequential or one-pot reactions to build additional rings onto the core structure. The bromine atom serves as a handle for cyclization reactions, often following nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the nitro group can be chemically modified to participate in ring closure. For instance, reduction of the nitro group to an amino group introduces a nucleophilic center that can react with an adjacent, newly introduced electrophilic side chain to form a fused heterocyclic ring, such as a thiazolopyrimidine or a thiazolopyrazine.

Diversification through Functional Group Interconversions

The synthetic utility of this compound is significantly expanded through the chemical transformation of its bromo and nitro functionalities. The nitro group, being strongly electron-withdrawing, can be reduced to an amino group, which can then be further modified through diazotization to introduce a variety of other functional groups. The bromine atom is susceptible to nucleophilic aromatic substitution by a range of nucleophiles, including alkoxides, thiolates, and amines, thereby allowing for the introduction of diverse substituents at the 4-position. These interconversions are pivotal in tailoring the electronic and steric properties of the thiazole ring for specific applications.

Application in Multistep Organic Transformations

The reactivity of this compound makes it a key starting material in a variety of multistep organic syntheses, most notably in palladium-catalyzed cross-coupling reactions and in the synthesis of nitrogen-containing derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The presence of the bromine atom at the 4-position of the thiazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds.

Suzuki Coupling: In a Suzuki coupling reaction, this compound can be reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base to form a 4-aryl- or 4-vinyl-5-nitrothiazole. This reaction is highly efficient for creating biaryl structures or for introducing unsaturated side chains.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of 4-alkynyl-5-nitrothiazoles, which are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of this compound by coupling it with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of 4-alkenyl-5-nitrothiazoles, introducing a new point of unsaturation and a scaffold for further functionalization.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Product |

| Suzuki | Boronic acid/ester | 4-Aryl/vinyl-5-nitrothiazole |

| Sonogashira | Terminal alkyne | 4-Alkynyl-5-nitrothiazole |

| Heck | Alkene | 4-Alkenyl-5-nitrothiazole |

Amination and Hydrazination Reactions for Nitrogen-Containing Derivatives

The bromine atom in this compound can be readily displaced by nitrogen-based nucleophiles to generate a variety of nitrogen-containing derivatives. Amination reactions, using primary or secondary amines, lead to the formation of 4-amino-5-nitrothiazoles. Similarly, reaction with hydrazine (B178648) or its derivatives yields 4-hydrazinyl-5-nitrothiazoles. These products are important intermediates in the synthesis of biologically active compounds and dyes, as the introduced nitrogen-containing functional groups can participate in further synthetic manipulations.

Synthesis of Azo Dyes and Pigments

While direct examples involving this compound are not extensively documented in publicly available literature, the analogous chemistry of related isomers is well-established in the synthesis of azo dyes. For instance, the isomer 2-amino-5-nitrothiazole (B118965) is a key precursor in the synthesis of some disperse dyes. The general synthetic route involves the diazotization of the amino group on the thiazole ring, followed by coupling with an electron-rich aromatic compound, such as an aniline (B41778) or a phenol (B47542) derivative. This electrophilic aromatic substitution reaction results in the formation of a highly conjugated azo compound, which is characteristic of many dyes and pigments. The specific color of the resulting dye is determined by the electronic properties of the thiazole ring and the nature of the coupling partner.

Advanced Research Applications

Materials Science Research

In materials science, the utility of 4-Bromo-5-nitrothiazole lies in its capacity to serve as a foundational unit for constructing larger, functional organic systems. The thiazole (B1198619) ring is a desirable component in various advanced materials, and the specific arrangement of the bromo and nitro groups on this compound allows for tailored chemical modifications.

The this compound scaffold is a valuable precursor for creating functional organic materials, where its derivatives can be integrated into larger conjugated systems. The presence of the bromine atom is particularly significant, as it enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are fundamental for building conjugated polymers, which are essential for various organic electronic applications. The synthesis of brominated thiazoles is a key step in accessing these important precursors for conjugated materials. researchgate.net By strategically replacing the bromine atom with other organic fragments, researchers can fine-tune the electronic and photophysical properties of the resulting materials. This approach is critical in engineering materials for specific functions, such as light emission or charge transport.

The exploration of thiazole-based compounds in electronics is an active area of research. Derivatives originating from precursors like this compound are investigated for their potential use in organic electronics. For instance, complex structures like thiazolo[5,4-d]thiazoles have been designed as host materials in electroluminescent devices. rsc.org These materials exhibit excellent electronic structures and thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.org The synthetic pathway to such complex thiazole systems often relies on the versatile reactivity of simpler, functionalized thiazole building blocks.

In the realm of coatings, the thiazole moiety can be incorporated into coordination polymers. While not a direct application of this compound, its derivatives can be designed as ligands that coordinate with metal ions. For example, silver(I) compounds are well-known for their antimicrobial properties, and incorporating thiazole-based ligands into silver-containing polymers could lead to the development of advanced antimicrobial coatings.

Biochemical and Enzyme Mechanism Studies (In Vitro/In Silico)

The 5-nitrothiazole (B1205993) core, accessible from this compound, is a recognized pharmacophore in medicinal chemistry. Its derivatives have been the focus of numerous studies to investigate their interactions with biological systems, particularly as enzyme inhibitors. These investigations are typically conducted through in vitro assays and supported by in silico computational modeling.

A significant body of research has focused on the design of 5-nitrothiazole analogues as inhibitors of various enzymes implicated in disease. These studies highlight the potential of the scaffold in developing multi-target-directed ligands. nih.govresearchgate.net For example, a series of 2-amino-5-nitrothiazole (B118965) derived semicarbazones were synthesized and evaluated as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes relevant to neurodegenerative diseases. nih.govresearchgate.net

Kinetic and docking studies have been employed to understand the inhibition mechanisms. For instance, certain 5-nitrothiazole derivatives have been shown to exhibit competitive and reversible inhibition of MAO-B, while others display a mixed-type inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net The research indicates that the 5-nitrothiazole moiety is a key pharmacophoric element that can be accommodated within the active sites of these enzymes. nih.govresearchgate.net Other studies have identified thiazole derivatives as potent inhibitors of carbonic anhydrase (CA) isoenzymes, cyclooxygenase (COX) enzymes, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govacs.orgmdpi.commdpi.com

| Compound Type | Target Enzyme | Key Finding (IC50 Value) | Reference |

|---|---|---|---|

| 2-amino-5-nitrothiazole semicarbazone analogue | MAO-B | 0.212 µM | nih.govresearchgate.net |

| 2-amino-5-nitrothiazole semicarbazone analogue | AChE | 0.264 µM | nih.govresearchgate.net |

| 2-amino-5-nitrothiazole semicarbazone analogue | BuChE | 0.024 µM | nih.govresearchgate.net |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 µM | nih.gov |

| Phenyl-thiazole derivative (Compound 3t) | MAO-B | 0.025 µM | nih.gov |

| Thiazole carboxamide derivative (Compound 2b) | COX-2 | 0.191 µM | acs.org |

| 3-nitrophenylthiazolyl derivative (Compound 4d) | VEGFR-2 | 1.21 µM (Cellular IC50) | mdpi.com |

The thiazole scaffold is a component of various molecules designed to interact with biological receptors. Fused heterocyclic systems containing the thiazole ring, such as thiazolo[4,5-d]pyrimidines, have been developed as ligands for targets like the Corticotropin Releasing Factor (CRF) receptor. nih.gov While specific studies on this compound binding to receptors in non-human systems are not prominent, its role as a precursor allows for the synthesis of a vast chemical space of derivatives. These derivatives can then be screened for affinity against a wide array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. For instance, studies on benzothiadiazide derivatives have provided insight into allosteric modulator binding sites on glutamate (B1630785) receptors. nih.gov This demonstrates the broader utility of thiazole-related structures in probing receptor function.

The design of ligands for specific biological targets is a primary application of the this compound scaffold in medicinal chemistry. The compound's reactivity allows for its use in creating libraries of novel molecules for screening. nih.gov The 5-nitrothiazole core is considered a "privileged scaffold" because it appears in ligands active against multiple, diverse targets. nih.govump.edu.pl

Environmental Chemistry Research

The environmental fate and impact of synthetic chemical compounds are of significant interest in environmental chemistry. Research in this area for compounds like this compound focuses on understanding their persistence, degradation, and potential for remediation. While specific studies on this compound are limited, the degradation pathways and remediation potential can be inferred from research on related nitroaromatic and halogenated heterocyclic compounds.

Studies on Degradation Pathways and Metabolites

The degradation of this compound in the environment is expected to proceed through pathways common to nitroaromatic and halogenated compounds. nih.govmdpi.com These pathways can be broadly categorized into biotic and abiotic processes.

Biotic Degradation: Microbial degradation is a primary mechanism for the breakdown of organic pollutants in soil and water. For nitroaromatic compounds, the initial step often involves the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently an amino (-NH2) group by microbial nitroreductases. nih.govslideshare.net This reduction can occur under both aerobic and anaerobic conditions. slideshare.net

Following the reduction of the nitro group, the aromatic ring can be cleaved. This can happen through various enzymatic actions, such as those initiated by dioxygenases, which incorporate oxygen into the ring, leading to the formation of catechols or other hydroxylated intermediates. nih.gov These intermediates are then further metabolized through established pathways, eventually leading to mineralization (conversion to CO2, H2O, and inorganic ions).

The presence of a bromine atom on the thiazole ring adds another layer of complexity to its degradation. Halogenated organic compounds can be subject to dehalogenation by microbial enzymes. nih.gov This can occur either reductively, where the halogen is replaced by a hydrogen atom, or oxidatively. The order of these steps (nitro reduction vs. dehalogenation) can vary depending on the specific microorganisms and environmental conditions.

Potential metabolites of this compound, based on the degradation of similar compounds, could include:

4-Bromo-5-aminothiazole (from nitro reduction)

5-Nitrothiazol-4-ol (from hydrolytic debromination)

Various ring-cleavage products

The complete mineralization of such compounds by a single microbial strain is rare; often, a consortium of different microorganisms is required to carry out the complete degradation process. slideshare.net

Abiotic Degradation: Abiotic degradation processes, such as photolysis (degradation by light) and hydrolysis (reaction with water), may also contribute to the transformation of this compound in the environment. The nitro group can make the aromatic ring more susceptible to nucleophilic attack, potentially facilitating hydrolysis. Photolysis can lead to the cleavage of the C-Br or C-N bonds, initiating the degradation process.

| Potential Degradation Step | Description | Key Intermediates/Products |

| Nitro Reduction | The enzymatic reduction of the nitro group to an amino group. | 4-Bromo-5-aminothiazole |

| Dehalogenation | The removal of the bromine atom from the thiazole ring. | 5-Nitrothiazole |

| Ring Cleavage | The opening of the thiazole ring, often following hydroxylation. | Various aliphatic acids and aldehydes |

| Mineralization | The complete breakdown of the compound into inorganic substances. | CO2, H2O, Br-, NO3- |

Potential in Environmental Remediation Technologies

The remediation of sites contaminated with nitroaromatic and halogenated compounds often involves a combination of physical, chemical, and biological methods. nih.gov

Bioremediation: Bioremediation utilizes microorganisms to degrade contaminants. This can be enhanced by stimulating the growth of indigenous microorganisms (biostimulation) or by introducing specific microbes with known degradative capabilities (bioaugmentation). mdpi.com For compounds like this compound, bioremediation could be a cost-effective and environmentally friendly approach. The success of bioremediation depends on factors such as the presence of suitable microbial populations, nutrient availability, and appropriate environmental conditions (e.g., pH, temperature, oxygen levels).

Phytoremediation: Phytoremediation involves the use of plants to remove, contain, or degrade contaminants in soil and water. nih.gov Plants can take up organic pollutants through their roots and either metabolize them within their tissues or store them in a less toxic form. While not extensively studied for this specific compound, certain plant species have shown capabilities in remediating soils contaminated with other nitroaromatic compounds.

Adsorption: Adsorption onto materials like activated carbon is a common method for removing organic pollutants from water. researchgate.net The high surface area and porous structure of activated carbon provide numerous sites for the adsorption of compounds like this compound. This technology is effective for treating wastewater containing a variety of organic contaminants.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals, which can non-selectively oxidize a wide range of organic compounds. slideshare.net Techniques like ozonation, UV/H2O2, and Fenton's reagent can be used to break down recalcitrant compounds that are resistant to biodegradation.

| Remediation Technology | Mechanism of Action | Applicability for this compound |

| Bioremediation | Microbial degradation of the compound. | Potentially effective, especially with microbial consortia. |

| Phytoremediation | Uptake and metabolism by plants. | Feasibility would require specific plant studies. |

| Activated Carbon Adsorption | Physical binding of the compound to the carbon surface. | Likely effective for water treatment. |

| Advanced Oxidation Processes | Chemical oxidation by highly reactive radicals. | Effective for recalcitrant compounds, but can be costly. |

Chromogenic and Fluorescent Probe Development (for related isomers)

The development of chromogenic (color-changing) and fluorescent probes for the detection of specific analytes is an active area of research. Thiazole and its derivatives are important scaffolds in the design of such probes due to their unique electronic properties. mdpi.com While specific research on this compound as a probe is not widely reported, the properties of its isomers and related compounds provide insights into its potential.

The introduction of a nitro group, which is a strong electron-withdrawing group, can significantly influence the electronic and optical properties of a molecule. mdpi.com In many dye and probe molecules, an electron-donating group is paired with an electron-accepting group (like the nitro group) to create a "push-pull" system. This can lead to intramolecular charge transfer (ICT) upon excitation with light, which is often associated with strong absorption in the visible region and fluorescence.

The position of the bromo and nitro groups on the thiazole ring would be critical in determining the photophysical properties of any potential probe. Different isomers would have different dipole moments and electronic transitions, leading to variations in their absorption and emission spectra.

For instance, a related compound, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, has been synthesized and shown to have chromogenic properties, with its color changing in response to pH. researchgate.net This demonstrates that the bromo-thiazole moiety can be a viable component in the design of colorimetric sensors.

Furthermore, nitro-substituted heterocyclic compounds have been investigated for their acidochromic properties, where their color changes in response to changes in acidity. nih.gov This is often due to the protonation or deprotonation of the molecule, which alters its electronic structure and, consequently, its absorption spectrum. The development of probes based on isomers of this compound could potentially exploit such pH-dependent color changes.

| Compound Class | Observed Property | Potential Application |

| Bromo-benzothiazole derivatives | Chromogenic response to pH | pH sensors |

| Nitro-substituted heterocycles | Acidochromism | pH indicators |

| Thiazole-based dyes | Fluorescence | Fluorescent labels and probes |

Future Research Directions

Development of Greener Synthetic Routes and Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to design processes that are environmentally benign and sustainable. For the production of 4-bromo-5-nitrothiazole and its derivatives, a shift away from conventional methods that often rely on hazardous reagents and generate significant waste is crucial. nih.gov

Future research should prioritize the development of synthetic protocols that utilize renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov Innovative techniques such as microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for other thiazole (B1198619) derivatives, present a promising avenue. sruc.ac.ukjocpr.comijesi.org For instance, the synthesis of Schiff bases from 2-amino-5-nitrothiazole (B118965) has been successfully achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating. jocpr.comsdiarticle5.comsdiarticle5.com Similarly, ultrasound-mediated synthesis offers a powerful tool for enhancing reaction rates and yields, often in aqueous media, thereby reducing the reliance on volatile organic solvents. sruc.ac.uk

The exploration of solvent-free reaction conditions or the use of green solvents like water or polyethylene (B3416737) glycol (PEG) is another critical area. sruc.ac.ukbepls.comtandfonline.com Catalyst-free methods, where the inherent reactivity of the starting materials is harnessed under specific conditions, also align with the goals of green chemistry and should be investigated for the synthesis of this compound. bepls.com The use of recyclable catalysts, such as silica-supported tungstosilisic acid or reusable NiFe2O4 nanoparticles, which have been employed in the synthesis of other thiazole derivatives, could also be adapted. bepls.comacs.org

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The bromine and nitro substituents on the thiazole ring of this compound are key to its reactivity, offering numerous possibilities for derivatization. The high reactivity of similar bromo-nitro-aromatic compounds towards nucleophilic aromatic substitution (SNAr) suggests that the bromine atom in this compound can be readily displaced by a variety of nucleophiles. core.ac.ukresearchgate.netresearchgate.net This opens the door for the synthesis of a wide range of substituted thiazoles with diverse functionalities. For example, studies on the related compound 4-bromo-5-nitrophthalonitrile have shown that the bromine atom is substituted first, allowing for sequential reactions to introduce different nucleophiles. core.ac.uk

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been successfully applied to other bromo-substituted pyrazoles and could be a powerful tool for the derivatization of this compound. rsc.org This would enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex molecular architectures. The chemoselectivity of such reactions, particularly in the presence of the nitro group, would be an important aspect to investigate. rsc.org

Furthermore, the nitro group itself can be a site for chemical modification. Its reduction to an amino group would provide access to 4-bromo-5-aminothiazole, a valuable intermediate for further functionalization, such as in the synthesis of azo dyes. uww.edursc.org The development of catalytic methods for the selective reduction of the nitro group in the presence of the bromine atom would be a significant advancement. uww.edu

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design and accelerating the discovery of new materials and bioactive compounds. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net This information is crucial for predicting its reactivity towards electrophiles and nucleophiles and for understanding its behavior in chemical reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational approach, particularly in the context of drug discovery. researchgate.netmdpi.comacs.orgwho.int By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can predict the activity of new, unsynthesized derivatives. mdpi.comacs.org Such models have been successfully developed for other nitrothiazole and nitrobenzothiazole derivatives to predict their antimalarial and other biological activities. mdpi.comacs.orgnih.govtandfonline.com Applying these methods to derivatives of this compound could guide the design of new therapeutic agents.

Furthermore, molecular dynamics simulations could be used to study the interactions of this compound derivatives with biological targets or within materials, providing insights into their mechanism of action or material properties. purdue.edu

Expanding Applications in Niche Chemical and Materials Science Fields

The unique properties of this compound and its derivatives make them promising candidates for a variety of niche applications in chemical and materials science. The thiazole ring is a key component in many functional materials, and the bromo and nitro groups of this compound provide handles for incorporating this scaffold into larger systems.

One potential application is in the development of novel dyes. The derivatization of the related 2-amino-5-nitrothiazole has led to the synthesis of azo dyes with applications in coloring textiles. rsc.orgresearchgate.netrsc.org The chromophoric properties of the nitrothiazole unit suggest that derivatives of this compound could also function as dyes with interesting optical properties.

The field of organic electronics is another area where thiazole-based materials have shown significant promise. nih.gov Thiazolo[5,4-d]thiazoles, which are fused bicyclic systems, have been investigated as building blocks for organic semiconductors due to their rigid, planar structure and good charge transport properties. nih.gov The reactivity of this compound could be exploited to synthesize novel thiazole-containing monomers for the creation of functional polymers for electronic applications.

Design and Synthesis of Advanced Functional Materials Based on the Thiazole Scaffold

Building upon the potential applications in niche fields, a dedicated research effort towards the design and synthesis of advanced functional materials based on the this compound scaffold is warranted. This involves the strategic design of molecules where the thiazole unit plays a central role in defining the material's properties.

The development of thiazole-based functional polymers is a key area of interest. By utilizing the reactivity of the bromo and nitro groups, this compound can be incorporated as a monomer into polymer chains. Depending on the other monomers and the polymer architecture, materials with tailored electronic, optical, or mechanical properties could be achieved.

Another exciting prospect is the use of this compound derivatives as ligands for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The nitrogen and sulfur atoms of the thiazole ring, along with other functional groups that can be introduced, could act as coordination sites for metal ions, leading to the formation of novel MOF structures with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。